tert-Butyl 2-(thiophen-2-yl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC15808653
Molecular Formula: C14H21NO2S
Molecular Weight: 267.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21NO2S |
|---|---|
| Molecular Weight | 267.39 g/mol |
| IUPAC Name | tert-butyl 2-thiophen-2-ylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H21NO2S/c1-14(2,3)17-13(16)15-9-5-4-7-11(15)12-8-6-10-18-12/h6,8,10-11H,4-5,7,9H2,1-3H3 |
| Standard InChI Key | WECXMEWKIQEXBY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC1C2=CC=CS2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
tert-Butyl 2-(thiophen-2-yl)piperidine-1-carboxylate comprises a six-membered piperidine ring with a thiophen-2-yl group at the 2-position and a Boc protecting group at the 1-position. The thiophene ring introduces aromaticity and electron-rich regions, while the Boc group enhances solubility in organic solvents and stabilizes the amine during synthesis .
Stereochemical Considerations
Piperidine derivatives often exhibit axial chirality. For example, (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS 790667-49-1) demonstrates configurational stability in synthetic intermediates . By analogy, tert-butyl 2-(thiophen-2-yl)piperidine-1-carboxylate may adopt distinct stereoisomers depending on synthetic conditions, though specific optical rotation data remain unreported.
Key Physicochemical Properties
While experimental data for the exact compound are unavailable, extrapolation from structurally similar molecules provides estimates:
Synthetic Methodologies
Boc Protection of Piperidine
The tert-butoxycarbonyl group is commonly introduced via reaction with di-tert-butyl dicarbonate (Boc<sub>2</sub>O). For example, (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate is synthesized by hydrogenating a benzyl-protected precursor in the presence of Boc<sub>2</sub>O and palladium on carbon :
Thiophene Functionalization
Introducing thiophen-2-yl groups typically involves cross-coupling reactions. A Grignard approach using thiophen-2-ylmagnesium bromide could theoretically yield the target compound:
Challenges in Synthesis
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Steric Hindrance: Bulky Boc and thiophene groups may slow nucleophilic substitution at the 2-position .
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Regioselectivity: Competing reactions at the 3- or 4-positions of piperidine require careful catalyst selection .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted <sup>1</sup>H NMR signals (CDCl<sub>3</sub>):
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Thiophene protons: δ 7.20–7.30 (dd, J = 5.1 Hz, 1H), 6.95–7.05 (m, 2H) .
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Piperidine H-2: δ 3.80–4.10 (m, 1H, adjacent to thiophene) .
Mass Spectrometry
Expected ESI-MS peaks:
Applications and Derivatives
Pharmaceutical Intermediates
Piperidine-thiophene hybrids are explored as kinase inhibitors or antiviral agents. For instance, tert-butyl 4-[1-(4-nitrophenyl)-4-{[(thiophen-2-yl)methyl]carbamoyl}-1H-pyrazol-5-yl]piperidine-1-carboxylate (E955-1210) shows bioactivity in screening assays .
Materials Science
Thiophene’s electron-rich structure makes it a candidate for conductive polymers. Boc protection could enable controlled polymerization .
Stability and Degradation
Acid Sensitivity
The Boc group is cleaved under acidic conditions (e.g., HCl/dioxane), regenerating the piperidine amine :
Thermal Stability
Differential scanning calorimetry (DSC) of analogs suggests decomposition above 150°C, consistent with Boc group thermolysis .
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